molecular formula C14H17F3N4O B2625629 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 2034516-79-3

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide

Cat. No.: B2625629
CAS No.: 2034516-79-3
M. Wt: 314.312
InChI Key: JUMYSRUUUJZXDF-UHFFFAOYSA-N
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a cyclopropanecarboxamide moiety. The presence of the trifluoromethyl group often imparts unique pharmacological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide is still under investigation. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

    N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide: shares structural similarities with other trifluoromethyl-containing compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct pharmacological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine and cyclopropanecarboxamide moieties contribute to its overall biological activity .

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c15-14(16,17)11-7-12(19-8-18-11)21-5-3-10(4-6-21)20-13(22)9-1-2-9/h7-10H,1-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYSRUUUJZXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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